molecular formula C13H12ClNO2 B8455135 2-Chloro-3-(4-methoxybenzyloxy)pyridine

2-Chloro-3-(4-methoxybenzyloxy)pyridine

Cat. No.: B8455135
M. Wt: 249.69 g/mol
InChI Key: FXOPVDHAXAEGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(4-methoxybenzyloxy)pyridine is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-3-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H12ClNO2/c1-16-11-6-4-10(5-7-11)9-17-12-3-2-8-15-13(12)14/h2-8H,9H2,1H3

InChI Key

FXOPVDHAXAEGHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3-pyridinol (1.3 g), 1.88 g of p-methoxybenzyl chloride, and 1.4 g of potassium carbonate were added to 10 ml of dimethylformamide, followed by stirring at 60° C. for 17 hours. The reaction mixture was diluted with ethyl acetate and washed successively with water and a saturated sodium chloride aqueous solution. After drying, the solvent was removed by evaporation, and the residue was subjected to silica gel column chromatography using a 1:4 (by volume) mixture of ethyl acetate and hexane as a developing solution. The fraction containing the desired compound was concentrated to afford 2.18 g of the title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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